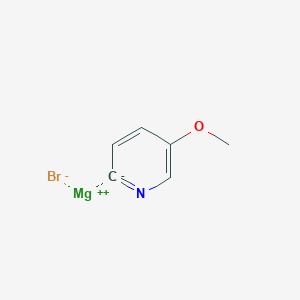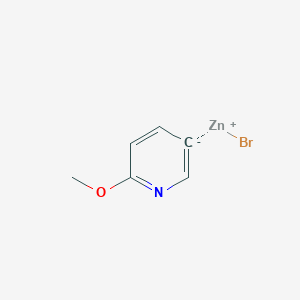
2-(Biphenyl)zinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl)zinc bromide, 0.50 M in THF, is an organometallic compound that is used in a variety of synthetic processes and scientific research applications. It is a useful reagent for various organic transformations, particularly in the field of organic synthesis. This compound has a wide range of applications in the laboratory, including its use as a catalyst for organic reactions and as a reagent for the preparation of various organometallic compounds. It has also been used in the development of new organometallic compounds, as well as in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
2-(Biphenyl)zinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is a useful reagent for the preparation of various organometallic compounds, including organoboranes and organomagnesium compounds. It has also been used in the development of new organometallic compounds, as well as in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst for organic reactions, such as the Suzuki-Miyaura coupling reaction.
Mecanismo De Acción
2-(Biphenyl)zinc bromide, 0.50 M in THF, acts as a Lewis acid in organic reactions. It is able to coordinate to a Lewis base, such as an alkoxide, and form a complex. This complex can then undergo a variety of reactions, such as the Suzuki-Miyaura coupling reaction. The Lewis acid-base interaction is also responsible for the catalytic activity of this compound in various organic reactions.
Biochemical and Physiological Effects
2-(Biphenyl)zinc bromide, 0.50 M in THF, is not known to have any direct biochemical or physiological effects. It is generally considered to be non-toxic and non-irritating to the skin and eyes. However, it is important to note that this compound is not approved for use in humans or any other living organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Biphenyl)zinc bromide, 0.50 M in THF, is a useful reagent for various synthetic processes and scientific research applications. It is a non-toxic, non-irritating and relatively stable compound, which makes it a suitable reagent for laboratory experiments. However, it is important to note that this compound is sensitive to moisture and light, and should be stored in an appropriate container.
Direcciones Futuras
There are a number of potential future directions for 2-(Biphenyl)zinc bromide, 0.50 M in THF. It could be used as a catalyst for a variety of organic reactions, such as the Suzuki-Miyaura coupling reaction. It could also be used in the development of new organometallic compounds, as well as in the synthesis of various pharmaceuticals and other compounds. Additionally, it could be used in the preparation of various organometallic compounds, such as organoboranes and organomagnesium compounds. Finally, it could be used in the development of new catalysts for organic reactions, as well as in the development of new catalytic materials.
Métodos De Síntesis
2-(Biphenyl)zinc bromide, 0.50 M in THF, is synthesized by the reaction of zinc bromide and biphenyl. This reaction is carried out in an anhydrous, polar solvent such as THF. The reaction is typically carried out at room temperature and can be completed in a few hours. The resulting product is a white solid, which is then filtered and washed with an appropriate solvent. The product can then be used in various synthetic processes.
Propiedades
IUPAC Name |
bromozinc(1+);phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHCHDIFYBBCW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














